(5-Chloro-1,2-benzothiazol-3-yl)urea
Description
(5-Chloro-1,2-benzothiazol-3-yl)urea (CAS: 105734-59-6) is a benzothiazole derivative with the molecular formula C₈H₆N₃OSCl and a molecular weight of 227.67 g/mol . The compound features a benzothiazole core substituted with a chlorine atom at position 5 and a urea group (-NH-C(=O)-NH₂) at position 3. Key physicochemical properties include:
- XlogP: 1.9 (moderate lipophilicity)
- Topological Polar Surface Area (PSA): 96.2 Ų (indicative of high polarity)
- Hydrogen Bond Donors/Acceptors: 2 donors (urea NH groups) and 3 acceptors (urea carbonyl and benzothiazole S/N atoms) .
Properties
CAS No. |
105734-59-6 |
|---|---|
Molecular Formula |
C8H6ClN3OS |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C8H6ClN3OS/c9-4-1-2-6-5(3-4)7(12-14-6)11-8(10)13/h1-3H,(H3,10,11,12,13) |
InChI Key |
VBOUWBFPRNDVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Chloro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzenethiol with an isocyanate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
(5-Chloro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives
Scientific Research Applications
(5-Chloro-1,2-benzothiazol-3-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties .
Mechanism of Action
The mechanism of action of (5-Chloro-1,2-benzothiazol-3-yl)urea involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and fungal metabolism. This inhibition disrupts the normal functioning of these organisms, leading to their death. The compound may also interact with molecular targets such as receptors and ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Discussion
Electronic and Steric Effects
- The 5-chloro substituent in the target compound may sterically hinder interactions at flat binding sites compared to the smaller 3-methoxy group in its analog.
Pharmacological Potential
- However, the urea group’s polarity may limit CNS penetration compared to Ziprasidone’s lipophilic piperazine chain .
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